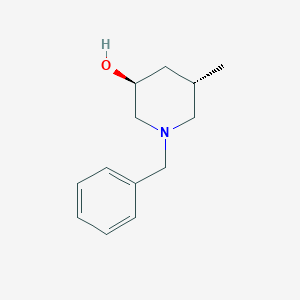

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol

Description

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(3S,5S)-1-benzyl-5-methylpiperidin-3-ol |

InChI |

InChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1 |

InChI Key |

ADFBVTAJGJLTTL-AAEUAGOBSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](CN(C1)CC2=CC=CC=C2)O |

Canonical SMILES |

CC1CC(CN(C1)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol chemical properties

An In-depth Technical Guide to (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol: Properties, Synthesis, and Applications

Abstract

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol is a chiral heterocyclic compound featuring the N-benzylpiperidine scaffold, a motif of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, predicted physicochemical parameters, and anticipated spectroscopic signatures. We present a detailed, logical synthetic strategy grounded in established methodologies for related piperidine structures, complete with a step-by-step protocol and workflow diagrams. Furthermore, this document explores the compound's potential applications in drug discovery, leveraging the known pharmacological relevance of the benzylpiperidine core as a versatile scaffold for interacting with various biological targets. Safety, handling, and storage protocols based on analogous compounds are also discussed to ensure safe laboratory practice. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this specific chiral building block.

Introduction to the Benzylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in natural products and synthetic pharmaceuticals, prized for its three-dimensional architecture and basic nitrogen atom, which is often protonated at physiological pH, enabling key ionic interactions with biological targets. The incorporation of an N-benzyl group further enhances the utility of this scaffold. The benzyl moiety increases lipophilicity, which can be crucial for traversing biological membranes, and its aromatic ring can engage in favorable cation-π and π-π stacking interactions within protein binding sites.[1][2] This makes the N-benzyl piperidine (N-BP) framework a "privileged structure" frequently employed by medicinal chemists to fine-tune efficacy and physicochemical properties.[1]

The specific stereoisomer, (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol, presents a precisely defined three-dimensional arrangement of its substituents. The stereochemistry at the C3 and C5 positions is critical, as biological systems are inherently chiral, and stereoisomers often exhibit vastly different potency, selectivity, and toxicity profiles. The cis-relationship between the hydroxyl and methyl groups in this configuration dictates a specific conformational preference, influencing how the molecule presents its key interacting groups—the hydroxyl (hydrogen bond donor/acceptor), the basic nitrogen, and the aromatic benzyl ring—to a target protein.

Physicochemical and Predicted Properties

| Property | Predicted Value / Information | Source / Analogy |

| Molecular Formula | C₁₃H₁₉NO | - |

| Molecular Weight | 205.30 g/mol | [3] |

| Stereochemistry | (3S, 5S) | - |

| IUPAC Name | (3S,5S)-1-benzyl-5-methylpiperidin-3-ol | - |

| Predicted LogP | ~2.1 | Based on 1-benzyl-4-methylpiperidin-3-ol[3] |

| Topological Polar Surface Area (TPSA) | 23.47 Ų (for alcohol and amine) | Analogy to similar piperidinols |

| Hydrogen Bond Donors | 1 (hydroxyl group) | [4] |

| Hydrogen Bond Acceptors | 2 (nitrogen and oxygen) | [4] |

| Rotatable Bonds | 2 | [4] |

| Physical State | Predicted to be a solid or high-boiling oil at room temperature. | Based on N-Benzyl-3-hydroxypiperidine[5] |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water, but soluble in acidic aqueous solutions due to the basic nitrogen. | General chemical principles |

Anticipated Spectroscopic Characterization

Elucidation of the structure and confirmation of stereochemistry for (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol would rely on a combination of standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm). The benzylic CH₂ protons would appear as a singlet or a pair of doublets around 3.5-4.0 ppm. The protons on the piperidine ring would resonate in the aliphatic region (1.5-3.5 ppm), with their coupling patterns and chemical shifts being highly dependent on their axial or equatorial positions and the overall chair conformation of the ring. The methyl group would likely appear as a doublet around 0.8-1.2 ppm. The proton on the carbon bearing the hydroxyl group (H3) would be a key diagnostic signal.

-

¹³C NMR Spectroscopy: The carbon spectrum would show characteristic signals for the aromatic carbons (127-140 ppm), the benzylic carbon (~60-65 ppm), and the carbons of the piperidine ring (~20-70 ppm). The methyl carbon would appear at a high field (~15-20 ppm).

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight (m/z = 205.15). A prominent fragment would be expected at m/z 91, corresponding to the stable benzyl cation [C₇H₇]⁺, resulting from the cleavage of the C-N bond.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the alcohol group (~3300-3500 cm⁻¹), C-H stretches for the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2800-3000 cm⁻¹), and C=C stretching for the aromatic ring (~1450-1600 cm⁻¹).

Synthesis Strategies

The synthesis of specifically substituted piperidines often relies on the stereocontrolled reduction of corresponding pyridine precursors. This approach is advantageous as it builds the complex, chiral piperidine core from a flat, readily available aromatic starting material.[6]

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the piperidine ring, tracing it back to a simpler, commercially available pyridine derivative.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

The forward synthesis involves N-benzylation of the pyridine precursor followed by a diastereoselective hydrogenation. The hydrogenation step is critical for establishing the desired (3S,5S) stereochemistry. The use of catalysts like Platinum(IV) oxide (PtO₂) in an acidic medium is known to favor the formation of cis-substituted piperidines.[6][7]

Caption: Proposed workflow for the synthesis of the target molecule.

Experimental Protocol

-

Step 1: N-Benzylation of 5-Methyl-pyridin-3-ol.

-

To a solution of 5-methyl-pyridin-3-ol (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature. The resulting pyridinium salt may precipitate and can be isolated by filtration or used directly in the next step after solvent removal.

-

Causality: Benzyl bromide is an effective electrophile for the quaternization of the pyridine nitrogen. The formation of the pyridinium salt activates the ring for subsequent reduction.

-

-

Step 2: Diastereoselective Hydrogenation.

-

Dissolve the crude N-benzyl-5-methyl-pyridinium salt from Step 1 in acetic acid.

-

Add Platinum(IV) oxide (PtO₂, Adams' catalyst) (5-10 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction vigorously at room temperature for 16-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the intermediate.

-

Causality: The hydrogenation of pyridinium salts over platinum catalysts often proceeds via adsorption of the ring onto the catalyst surface, with hydrogen being delivered from one face, leading to a cis-diastereomer.[6] Acetic acid serves as the solvent and helps maintain catalyst activity.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

-

Step 3: Work-up and Purification.

-

Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH > 10.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol.

-

Applications in Drug Discovery and Medicinal Chemistry

The N-benzylpiperidine scaffold is a privileged core structure for developing agents that act on the central nervous system (CNS).[8] Its derivatives have shown affinity for a wide range of biological targets.

-

Sigma Receptors: A significant number of benzylpiperidine derivatives show high affinity for sigma receptors (S1R and S2R).[8][9] The S1R is an intracellular chaperone protein implicated in modulating neurotransmitter systems, making it a target for neuropsychiatric and neurodegenerative disorders. The nitrogen of the piperidine ring and the aromatic benzyl group are key pharmacophoric features for S1R binding.

-

Opioid Receptors: The piperidine ring is a core component of many potent opioid analgesics. The N-benzyl substituent can modulate the affinity and selectivity for mu, delta, and kappa opioid receptor subtypes.

-

Monoamine Transporters: Some benzylpiperidine analogs can interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), acting as reuptake inhibitors or releasing agents.[8]

-

Chiral Building Block: As a stereochemically defined molecule, (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol is a valuable building block (chiral synthon) for the synthesis of more complex drug candidates. The benzyl group can serve as a protecting group that can be removed via hydrogenolysis to reveal the secondary amine, which can then be further functionalized. The hydroxyl group provides a handle for introducing new substituents or linking to other molecular fragments. The specific stereochemistry allows for the precise positioning of these functional groups to optimize interactions with a target protein.

Safety, Handling, and Storage

Based on safety data for structurally related piperidine derivatives, the following precautions are recommended.

-

Hazard Classification: While specific data is unavailable, related compounds like N-Benzyl-3-hydroxypiperidine are classified as acutely toxic if swallowed and can cause skin and eye irritation.[5][10]

-

Handling:

-

Storage:

-

First-Aid Measures:

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.[12]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

Conclusion

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol represents a valuable and highly specific chemical entity for research and development. Its defined stereochemistry, coupled with the pharmacologically privileged N-benzylpiperidine scaffold, makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The synthetic strategies outlined herein provide a practical pathway to access this compound, enabling its exploration in medicinal chemistry campaigns. A thorough understanding of its predicted properties and adherence to appropriate safety protocols are essential for its successful and safe application in the laboratory.

References

- SAFETY DATA SHEET (2012).

- SAFETY DATA SHEET - Sigma-Aldrich (2025).

- (3S,5S)-1-Benzylpiperidine-3,5-diol | ChemScene.

- 1-BENZYL-3-METHYLPIPERIDINE SDS, 6560-75-4 Safety Data Sheets - ECHEMI.

- (S)-Piperidin-3-ol - Apollo Scientific (2023).

- 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem.

- Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines - PubMed (2018).

- SAFETY DATA SHEET - Fisher Scientific (2023).

- (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one - PMC - NIH.

- N-Benzyl-3-hydroxypiperidine 97 14813-01-5 - MilliporeSigma.

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio (2022).

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI (2023).

- 1-Benzylpiperidin-3-ol hydrochloride (CAS 105973-51-1) - Fluorochem.

- N-Benzyl piperidine Fragment in Drug Discovery - PubMed (2024).

- WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents.

- N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF - ResearchGate.

- 14813-01-5 | 1-Benzylpiperidin-3-ol | ChemScene.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC.

- The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery - Benchchem.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI (2021).

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. N-苄基-3-羟基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.es [fishersci.es]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Technical Whitepaper: Structural Elucidation and Stereochemical Assignment of (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol

Topic: Structure Elucidation of (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous antagonists and kinase inhibitors. However, the introduction of multiple chiral centers—specifically at the non-adjacent 3 and 5 positions—introduces significant stereochemical complexity. This guide details the rigorous structure elucidation of (3S,5S)-1-benzyl-5-methyl-piperidin-3-ol , focusing on distinguishing this specific enantiomer from its diastereomers (3S,5R / 3R,5S) and its enantiomer (3R,5R). We present a self-validating workflow combining high-resolution NMR spectroscopy (NOE/coupling constant analysis) and Mosher’s ester derivatization for absolute configuration assignment.

Elucidation Workflow Architecture

The following diagram outlines the logical progression from raw synthesis product to fully assigned stereoisomer.

Caption: Figure 1. Step-wise elucidation workflow ensuring rigorous stereochemical validation.

Phase 1: Constitutional Analysis (Connectivity)

Before addressing stereochemistry, the connectivity must be established to rule out regioisomers (e.g., 4-methyl variants).

Mass Spectrometry & Elemental Analysis

-

HRMS (ESI+): Expect

m/z ( -

Fragmentation: Loss of the benzyl group (

91) is characteristic.

1D and 2D NMR Assignment

The piperidine ring protons are assigned using COSY (Correlated Spectroscopy) to trace the spin system and HSQC (Heteronuclear Single Quantum Coherence) to pair protons with carbons.

Key Diagnostic Signals:

-

N-Benzyl: Singlet or AB quartet around

3.5 ppm. -

C3-H (Carbinol): Multiplet around

3.6–4.0 ppm. Its multiplicity is crucial for Phase 2. -

C5-Me: Doublet around

0.9 ppm.

Phase 2: Relative Stereochemistry (Cis vs. Trans)

The critical challenge is distinguishing the (3S,5S) isomer from the (3S,5R) diastereomer. In 1,3-disubstituted systems, this relates to the cis/trans relationship.

Conformational Analysis (The Chair Model)

Piperidines predominantly exist in a chair conformation.

-

N-Benzyl: Typically assumes an equatorial orientation to minimize 1,3-diaxial interactions with ring protons.

-

(3S,5S) Configuration: In this specific isomer, assuming the lowest energy state, the relationship between the C3-hydroxyl and C5-methyl groups must be determined.

J-Coupling Analysis ( )

The multiplicity of the signal at H3 (the proton attached to the hydroxyl carbon) is the primary indicator.

-

Axial Proton (H3): If H3 is axial, it will show large diaxial couplings (

Hz) with adjacent axial protons at C2 and C4. -

Equatorial Proton (H3): If H3 is equatorial, it will show only small equatorial-axial or equatorial-equatorial couplings (

Hz).

Target Observation for (3S,5S): If the (3S,5S) configuration results in a cis-1,3 relationship, the molecule likely adopts a diequatorial conformation (placing H3 and H5 in axial positions). Therefore, H3 should appear as a triplet of triplets (or similar wide multiplet) with two large coupling constants (

NOESY / ROESY Correlation

Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity data.

Caption: Figure 2. Predicted NOE correlations for the diequatorial conformer.

Diagnostic Criteria:

-

Strong NOE between H3 and H5: Indicates a 1,3-diaxial relationship of the protons. This confirms the substituents (OH and Me) are both equatorial (cis-relationship).

-

Absence of H3-H5 NOE: Suggests one proton is equatorial.

Phase 3: Absolute Stereochemistry (Mosher's Method)

Once relative stereochemistry (cis-diequatorial) is confirmed, the absolute configuration ((3S,5S) vs (3R,5R)) is determined using Mosher's Ester analysis. This method relies on the anisotropic shielding effect of the phenyl ring in

Experimental Protocol: Mosher Ester Synthesis

This protocol must be performed twice: once with

-

Preparation: Dissolve 5 mg of the piperidinol in 0.5 mL dry

(or -

Reagents: Add 3.0 eq. of dry pyridine and 1.5 eq. of

-(-)-MTPA-Cl (or the -

Reaction: Shake/stir at room temperature for 2–4 hours. Monitor via TLC.

-

Quench: Add 50

L -

Analysis: Analyze directly via

NMR (no workup required if concentrations are sufficient and signals are clear).

Data Analysis ( )

Calculate the chemical shift difference for protons neighboring the chiral center (C3):

Interpretation Model:

-

Draw the Newman projection of the ester bond with the

group eclipsed with the carbonyl. -

The phenyl group of the

-MTPA ester shields protons on the -

Validation: If the protons at C2 have a positive

and protons at C4/C5 have a negative

Table 1: Simulated Mosher Analysis for (3S)-Configuration

| Proton | Sign | Structural Implication | |||

| H2 (ax/eq) | 2.85 | 2.75 | +0.10 | (+) | Right-hand quadrant |

| H4 (ax/eq) | 1.60 | 1.72 | -0.12 | (-) | Left-hand quadrant |

| H5 | 1.85 | 1.95 | -0.10 | (-) | Left-hand quadrant |

Note: A consistent pattern of signs (+ on one side, - on the other) validates the assignment. Random signs indicate conformational mobility or incorrect assignment.

Summary of Evidence

To definitively claim the structure is (3S,5S)-1-benzyl-5-methyl-piperidin-3-ol , the following criteria must be met:

-

HRMS: Confirms formula

. -

1D NMR: Confirms piperidine skeleton and benzyl protection.

-

J-Coupling: H3 appears as a large triplet of triplets (

Hz), confirming H3 is axial (OH is equatorial). -

NOESY: Strong correlation between H3(ax) and H5(ax), confirming H5 is axial (Me is equatorial). This confirms the Relative Cis stereochemistry.

-

Mosher Analysis:

values show a consistent spatial distribution (+/- split) consistent with the (3S) center. -

Synthesis Logic: If synthesized from a known chiral pool precursor (e.g., L-glutamic acid derivative or specific enzymatic reduction), this adds retrosynthetic validation.

References

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5][6] Nature Protocols, 2(10), 2451–2458.[5] Link[5]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[4][5][6][7][8] Chemical Reviews, 104(1), 17–118. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for general NMR coupling constants in cyclohexyl/piperidinyl systems).

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. Mosher ester derivatives [sites.science.oregonstate.edu]

An In-depth Technical Guide to (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

Physicochemical and Structural Attributes

The structure of (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol features a piperidine ring with three stereocenters. The N-benzyl group serves as a common and synthetically versatile protecting group that also influences the stereochemical outcome of reactions.[4] The cis relationship between the methyl group at C-5 and the hydroxyl group at C-3 is a key structural feature.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₁₉NO | - |

| Molecular Weight | 205.30 g/mol | - |

| XLogP3 | 2.1 | Predicted lipophilicity |

| Hydrogen Bond Donors | 1 | (Hydroxyl group) |

| Hydrogen Bond Acceptors | 2 | (Nitrogen and Oxygen) |

| Rotatable Bond Count | 2 | - |

| Topological Polar Surface Area | 23.5 Ų | - |

Note: These properties are computationally predicted and should be confirmed experimentally.

Stereoselective Synthesis Strategies

The synthesis of (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol requires precise control over the stereochemistry at the C-3 and C-5 positions. Several strategies can be envisioned, primarily drawing from methods for the stereoselective synthesis of 3,5-disubstituted piperidines.[5]

Proposed Synthetic Workflow: A Chemo-Enzymatic Approach

A robust strategy involves a chemo-enzymatic approach, which leverages the high stereoselectivity of enzymes for key transformations. This proposed pathway begins with a readily available starting material and introduces chirality in a controlled manner.

Caption: Proposed chemo-enzymatic synthesis workflow.

Step-by-Step Protocol:

-

Synthesis of N-Benzyl-5-methyl-3-piperidone: The precursor ketone can be synthesized through various established methods, such as the Dieckmann condensation or by alkylation of an appropriate β-ketoester followed by cyclization and decarboxylation.

-

Stereoselective Ketoreduction: The key stereochemical control step is the reduction of the ketone. The use of a ketoreductase (KRED) enzyme is proposed for its ability to afford high enantiomeric and diastereomeric excess.[6]

-

Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature (e.g., 30-40 °C). A co-factor recycling system, such as glucose and glucose dehydrogenase, is often employed to regenerate the NADPH consumed in the reaction.

-

Enzyme Selection: A screening of a panel of ketoreductases would be necessary to identify an enzyme with the desired selectivity for producing the (3S, 5S) isomer.

-

-

Purification: The final product can be purified from the reaction mixture by extraction into an organic solvent followed by column chromatography on silica gel.

Alternative Synthetic Routes

An alternative approach could involve the diastereoselective reduction of an N-benzyl-5-methyl-pyridinium salt, followed by separation of diastereomers. However, achieving the desired (3S, 5S) stereochemistry with high selectivity can be challenging and may require extensive optimization of catalysts and reaction conditions.[7]

Analytical Characterization

The structural confirmation and purity assessment of (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol would rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a benzylic CH₂ singlet around 3.5 ppm). The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The proton at C-3 (adjacent to the hydroxyl group) would likely appear as a multiplet around 3.8-4.2 ppm. The methyl group at C-5 would be a doublet around 0.9-1.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the benzyl group (aromatic carbons ~127-140 ppm and benzylic carbon ~60 ppm) and the piperidine ring carbons (typically in the range of 20-70 ppm). The carbon bearing the hydroxyl group (C-3) would be expected around 65-70 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 206.15.

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of the synthesized compound, chiral HPLC analysis is essential. A suitable chiral stationary phase (e.g., a polysaccharide-based column) would be used to separate the (3S,5S) enantiomer from its (3R,5R) counterpart.

Applications in Drug Discovery and Development

Chiral 3-hydroxypiperidine derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[3][8] The specific stereochemistry of (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol makes it a promising scaffold for the development of novel therapeutics.

As a Chiral Building Block

This compound provides a rigid framework with defined stereochemistry, which is crucial for optimizing interactions with biological targets.[2] The hydroxyl group can be further functionalized to introduce other pharmacophoric features or to attach linkers for conjugation to other molecules. The N-benzyl group can be readily removed by hydrogenolysis to provide a secondary amine, which can then be derivatized to explore structure-activity relationships.[9]

Caption: Derivatization workflow for library synthesis.

Potential Therapeutic Areas

Substituted piperidines are found in drugs targeting a wide array of diseases, including:

-

Neurodegenerative Diseases: As modulators of neurotransmitter receptors and enzymes.[10]

-

Oncology: As inhibitors of kinases and other signaling proteins.

-

Infectious Diseases: As antiviral and antibacterial agents.

The specific substitution pattern of (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol may confer novel pharmacological properties, making it a valuable starting point for lead optimization campaigns.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol represents a stereochemically defined and synthetically accessible building block with significant potential in drug discovery. This technical guide provides a comprehensive overview of its predicted properties, proposed synthetic strategies based on robust chemo-enzymatic methods, and potential applications. The insights and protocols described herein are intended to empower researchers and scientists to explore the utility of this and related chiral piperidines in the development of next-generation therapeutics.

References

-

Machin, P. et al. (2006). A divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed, 13(10), 45-49. [Link]

-

O'Neill, M. J. et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21236–21243. [Link]

-

Vice, S. et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

-

Procter, D. J. et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(47), 9403-9410. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidin-3-one. PubChem. [Link]

-

Kroutil, W. et al. (2016). A short and modular approach towards 3,5-disubstituted indolizidine alkaloids. Organic & Biomolecular Chemistry, 14(26), 6245-6251. [Link]

-

Wang, Y. et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 3456. [Link]

-

Patel, R. N. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

-

Janssen, P. A. J. et al. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Michael, J. P. (2008). Recent advances in the synthesis of piperidones and piperidines. Natural Product Reports, 25(1), 139-165. [Link]

-

Zefirov, N. S. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(19), 6798. [Link]

-

Bräse, S. et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

-

Wolfe, J. P. et al. (2010). Stereoselective Synthesis of cis- or trans-3,5-Disubstituted Pyrazolidines via Pd-Catalyzed Carboamination Reactions. Use of Allylic Strain to Control Product Stereochemistry Through N-Substituent Manipulation. Organic Letters, 12(19), 4384-4387. [Link]

-

Chen, Q.-S. et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Houghten, R. A. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3804. [Link]

-

Carretero, J. C. et al. (2000). Synthesis of Chiral Amino Epoxyaziridines: Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. The Journal of Organic Chemistry, 65(21), 7191-7199. [Link]

-

Gouverneur, V. et al. (2013). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Chemistry - A European Journal, 19(38), 12799-12810. [Link]

-

Wang, J. et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3209-3214. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine. PubChem. [Link]

-

Kornicka, A. et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 263. [Link]

-

Chen, Q.-S. et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Procter, D. J. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(47), 9403-9410. [Link]

-

Inch, T. D. & Deane, C. C. (1969). The stereospecific synthesis of S(–)piperidin-3-ol. Journal of the Chemical Society D: Chemical Communications, (14), 813a. [Link]

-

Nair, D. et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Kamal, K. et al. (2024). N-Benzyl-r-2,c-6-diphenylpiperidines. SSRN. [Link]

-

Khan, K. M. et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Journal of the Chemical Society of Pakistan, 35(1), 162-170. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. thieme-connect.com [thieme-connect.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [guidechem.com]

- 10. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

The Stereochemical Imperative: A Technical Guide to the Biological Activity of Chiral Piperidines

Foreword: Beyond the Flatland of Achiral Scaffolds

In the landscape of medicinal chemistry, the piperidine ring stands as a titan—a privileged scaffold found in a remarkable number of approved pharmaceuticals.[1][2] Its six-membered saturated heterocyclic structure offers a versatile framework for crafting molecules that can navigate the complex biological milieu to reach their intended targets. However, to truly unlock the potential of this scaffold, we must venture beyond its two-dimensional representation and embrace the critical dimension of stereochemistry. The introduction of one or more chiral centers into the piperidine ring transforms it from a simple building block into a sophisticated tool capable of exquisite molecular recognition.[3][4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It is not a rigid recitation of facts but a narrative that delves into the "why" behind the "how." We will explore the profound impact of chirality on the biological activity of piperidines, from modulating physicochemical properties to dictating target selectivity and therapeutic efficacy.[5][6] This guide will provide not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols to empower your own research and development endeavors.

The Significance of Chirality in Piperidine-Based Drug Design

The introduction of a chiral center into a piperidine ring can have a cascade of effects that ultimately determine the success or failure of a drug candidate. These effects can be broadly categorized as follows:

-

Enhanced Biological Activity and Selectivity: The three-dimensional arrangement of substituents on a chiral piperidine ring allows for more precise interactions with the chiral environment of biological targets such as enzymes and receptors.[3][5] This can lead to a significant increase in potency for one enantiomer (the eutomer) over the other (the distomer). Furthermore, stereoisomers can exhibit different selectivities for receptor subtypes or off-target proteins, which is crucial for minimizing side effects.[7]

-

Modulated Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity, and crystal packing.[8] For instance, the introduction of a substituent at the 2-position of the piperidine ring has been shown to enhance aqueous solubility.[3] These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Improved Pharmacokinetic (PK) Profile: The differential interaction of enantiomers with metabolic enzymes and transporters can lead to distinct pharmacokinetic profiles. One enantiomer may be metabolized more slowly, leading to a longer half-life and a more favorable dosing regimen.

-

Reduced hERG Toxicity: The hERG potassium channel, a critical anti-target in drug development due to its role in cardiac arrhythmias, can exhibit stereoselective interactions with small molecules. The strategic introduction of chirality in the piperidine scaffold can mitigate hERG binding and reduce the risk of cardiotoxicity.[5]

Enantioselective Synthesis: Crafting the Chiral Piperidine Core

The ability to synthesize enantiomerically pure piperidines is paramount to harnessing their therapeutic potential. Several powerful strategies have emerged to achieve this, each with its own advantages and applications.

Asymmetric Hydrogenation of Pyridinium Salts

A direct and atom-economical approach to chiral piperidines involves the asymmetric hydrogenation of readily available pyridine precursors. Transition metal catalysts, particularly those based on iridium and rhodium with chiral ligands, have proven highly effective in this transformation.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridine

This protocol is a generalized procedure based on established methods.[9]

Materials:

-

2-Substituted pyridinium salt

-

[Ir(cod)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

-

Chiral P,N-ligand (e.g., MeO-BoQPhos)

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Hydrogen gas (H₂)

-

Stainless-steel autoclave

Procedure:

-

In a glovebox, charge a vial with [Ir(cod)Cl]₂ (1 mol%) and the chiral ligand (1.1 mol%).

-

Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

-

In a separate vial, dissolve the 2-substituted pyridinium salt (1.0 equiv) and iodine (2.5 mol%) in anhydrous DCM.

-

Transfer both solutions to a stainless-steel autoclave.

-

Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

-

Pressurize the autoclave with hydrogen gas to 50 atm.

-

Stir the reaction mixture at 30 °C for 12 hours.

-

Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 2-substituted piperidine.

Causality Behind Experimental Choices:

-

The use of a chiral P,N-ligand is critical for inducing enantioselectivity in the hydrogenation process. The ligand coordinates to the iridium center, creating a chiral environment that directs the approach of the substrate and the delivery of hydrogen.

-

Iodine is added as an activator to facilitate the catalytic cycle.

-

The reaction is carried out under high pressure of hydrogen gas to ensure efficient reduction of the aromatic pyridine ring.

Diagram: Key Factors in Asymmetric Hydrogenation of Pyridinium Salts

Caption: Workflow for the asymmetric hydrogenation of pyridinium salts.

Biological Activities of Chiral Piperidines: Case Studies

The true measure of the importance of chirality in piperidines is evident in their diverse and potent biological activities across a range of therapeutic areas.

Central Nervous System (CNS) Disorders: The Case of Methylphenidate

Methylphenidate (Ritalin) is a widely prescribed psychostimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[10] It exists as four stereoisomers, with the (d)-threo-enantiomer being the most pharmacologically active.[11][12]

Mechanism of Action: Methylphenidate primarily acts as a norepinephrine-dopamine reuptake inhibitor by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[10] This leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission.

The (d)-threo-enantiomer of methylphenidate has a significantly higher affinity for both DAT and NET compared to the (l)-threo-enantiomer.[12] In vitro studies have shown that d-threo-methylphenidate enhances the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, while the l-isomer does not show this effect at similar concentrations.[11][13]

Table 1: Comparative Receptor Binding Affinities of Methylphenidate Enantiomers

| Enantiomer | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |

| (d)-threo | 13.5 | 4.9 |

| (l)-threo | 2890 | 730 |

| Racemic | 27.2 | 9.8 |

Data compiled from various sources.

Diagram: Dopaminergic Synapse and the Action of Methylphenidate

Caption: d-threo-Methylphenidate blocks DAT, increasing synaptic dopamine.

Oncology: PARP Inhibitors and the Power of Stereochemistry

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a groundbreaking class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7][14] Niraparib, a potent PARP-1 and PARP-2 inhibitor, features a chiral piperidine moiety that is crucial for its activity.[15]

Mechanism of Action: PARP enzymes are essential for the repair of single-strand DNA breaks. In cancer cells with impaired homologous recombination, inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

The development of niraparib involved the enantiomeric separation of a racemic precursor. The (S)-enantiomer, niraparib, demonstrated superior in vitro metabolism, enhanced cytotoxicity, and more potent inhibition of PARylation compared to the (R)-enantiomer.[16]

Table 2: PARP Inhibition and Antiproliferative Activity of a Piperidine-Based Inhibitor

| Compound | PARP-1 IC₅₀ (nM) | Antiproliferative Activity against MDA-MB-436 cells IC₅₀ (µM) |

| Racemic Precursor | 3.2 | - |

| Niraparib ((S)-enantiomer) | 2.1 | - |

| Compound 6a (chiral piperidine derivative) | 8.33 | 8.56 |

| Compound 15d (chiral piperidine derivative) | 12.02 | 6.99 |

Data adapted from multiple sources.[14][15][16]

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[14]

Materials:

-

Human cancer cell lines (e.g., MDA-MB-436)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (chiral piperidine derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Inflammatory Diseases: Avacopan, a Selective C5aR1 Antagonist

Avacopan is an orally administered, selective antagonist of the complement 5a receptor 1 (C5aR1) used for the treatment of ANCA-associated vasculitis.[17][18] The molecule contains a chiral disubstituted piperidine ring that is essential for its high-affinity binding to the receptor.

Mechanism of Action: The complement component C5a is a potent pro-inflammatory mediator that, upon binding to C5aR1 on neutrophils, triggers their activation and migration to sites of inflammation. Avacopan competitively binds to C5aR1, preventing the binding of C5a and thereby inhibiting neutrophil-mediated inflammation.[19][20]

The synthesis of avacopan involves a stereoselective reduction and a chiral resolution step to obtain the desired (2R,3S) stereoisomer, which exhibits nanomolar affinity for C5aR1.[18]

Diagram: C5aR1 Signaling and the Inhibitory Action of Avacopan

Caption: Avacopan blocks C5a binding to C5aR1, inhibiting inflammation.

Conclusion: The Future is Chiral

The examples highlighted in this guide represent just a fraction of the vast and growing landscape of biologically active chiral piperidines. From CNS disorders and oncology to inflammatory and infectious diseases, the strategic incorporation of chirality into the piperidine scaffold has consistently proven to be a powerful approach for enhancing therapeutic potential.[3][4]

As our understanding of molecular recognition deepens and our synthetic capabilities expand, the rational design of chiral piperidines will undoubtedly continue to be a cornerstone of modern drug discovery. The ability to precisely control the three-dimensional architecture of these molecules provides an unparalleled opportunity to fine-tune their interactions with biological targets, leading to the development of safer, more effective, and more selective medicines. The future of piperidine-based therapeutics is, without a doubt, chiral.

References

-

Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (1998). 4,4-disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of medicinal chemistry, 41(22), 4623–4635. [Link]

-

Zhou, Y.-G. (2013). Method for synthesis of chiral piperidine derivative through iridium-catalyzed asymmetric hydrogenation of pyridine. SciSpace. [Link]

-

Creative Biolabs. (n.d.). Tanezumab Overview. Retrieved from [Link]

- Pease, J. E. (2020). Avacopan. C5a anaphylatoxin chemotactic receptor 1 (C5aR1) antagonist, Treatment of anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis. Drugs of the Future, 45(11), 847.

-

Li, D., Li, Y., Wang, Y., Zhang, J., Wang, L., Zhang, Y., ... & Sun, G. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic chemistry, 149, 107455. [Link]

-

Davies, H. M., & Gatling, M. P. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of medicinal chemistry, 41(3), 451–461. [Link]

- Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.

-

Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

ClinPGx. (n.d.). Methylphenidate Pathway, Pharmacodynamics. Retrieved from [Link]

-

Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4623–4635. [Link]

-

Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

-

Vardanyan, R., & Hruby, V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Hahn, M. K., & Calipari, E. S. (2017). The impact of methylphenidate and its enantiomers on dopamine synthesis and metabolism in vitro. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 79(Pt B), 269–275. [Link]

-

Tan, T. J., Yeo, C. F., Tan, M. L., & Chander, S. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5104. [Link]

-

Psychopharmacology Institute. (2016, March 7). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Retrieved from [Link]

-

Carter, A. M., Yost, S., Tobin, J., & Lucke-Wold, B. (2022). The mechanism of action of Tanezumab. NGF: nerve growth factor. ResearchGate. [Link]

-

Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

-

Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

- Jones, P., Altamura, S., Boueres, J., Ferrigno, F., Fonsi, M., Giomini, C., ... & Schultz-Fademrecht, C. (2015). Discovery of 2-{[2-((S)-3-amino-piperidin-1-yl)-5-fluoro-pyrimidin-4-ylamino]-methyl}-6-fluoro-benzofuran-4-carbonitrile (niraparib), a potent, orally active and selective poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 58(8), 3302–3314.

-

Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & biomolecular chemistry, 12(40), 8048–8060. [Link]

-

ClinPGx. (n.d.). paroxetine. Retrieved from [Link]

-

Gota, V. (2016). Tanezumab: Finally a Monoclonal Antibody for Pain Relief. Indian journal of palliative care, 22(4), 369–370. [Link]

-

Patrick, K. S., Caldwell, R. W., & Ferris, R. M. (1980). Pharmacology of the enantiomers of threo-methylphenidate. The Journal of pharmacology and experimental therapeutics, 212(3), 452–458. [Link]

-

Di Paolo, J., & Ciaffoni, L. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4282. [Link]

-

Gondal, F. R., Bilal, J., & Kwoh, C. K. (2022). Tanezumab for the treatment of osteoarthritis pain. Drugs of today (Barcelona, Spain : 1998), 58(4), 187–200. [Link]

-

Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ResearchGate. [Link]

-

Belter, A., Skupinska, M., Giel-Pietraszuk, M., & Winczyk, A. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1633. [Link]

-

Wang, X., Zhou, Y., Liu, X., Wang, J., Wang, L., & Zhang, J. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS medicinal chemistry letters, 7(8), 756–761. [Link]

-

Dairaghi, D. J., Jaen, J. C., & Schall, T. J. (2016). Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study. Journal of pharmacology and experimental therapeutics, 359(3), 496–508. [Link]

-

Wikipedia. (n.d.). Paroxetine. Retrieved from [Link]

- de Bono, J., & Ashworth, A. (2013). Niraparib hydrochloride. Poly [ADP-ribose] polymerase (PARP) inhibitor, Oncolytic. Drugs of the future, 38(11), 747.

- Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.

- Vardanyan, R., & Hruby, V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Sadyrbekov, D. T., Baktybayeva, L. K., & Burasheva, G. S. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmacia, 72(2).

-

Wang, Y., Li, D., Li, Y., Zhang, J., Wang, L., Zhang, Y., ... & Sun, G. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 24(17), 3105. [Link]

-

The University of Manchester. (2022, June 30). Production of Niraparib using Imine Reductases. Research Explorer. [Link]

-

Dairaghi, D. J., Jaen, J. C., & Schall, T. J. (2016). Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study. PloS one, 11(10), e0164646. [Link]

-

Vardanyan, R., & Hruby, V. (2022). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

van Dam, W., & Heeringa, P. (2025). Evaluating Avacopan in the Treatment of ANCA-Associated Vasculitis: Design, Development and Positioning of Therapy. Journal of Inflammation Research, 18, 1–11. [Link]

-

Sun, Y., et al. (2025). Design, Synthesis and Biological Evaluation of Novel PARP inhibitors Against Acquired Drug-resistance. ResearchGate. [Link]

-

da Silva, A. B., de Freitas, R. M., & de Barros, A. L. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological. Semantic Scholar. [Link]

-

Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 9, 1269. [Link]

-

Jones, P., Altamura, S., Boueres, J., Ferrigno, F., Fonsi, M., Giomini, C., ... & Schultz-Fademrecht, C. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of medicinal chemistry, 58(8), 3302–3314. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Paroxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tanezumab: a selective humanized mAb for chronic lower back pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Design, structure-activity relationship, and highly efficient asymmetric synthesis of 3-phenyl-4-benzylaminopiperidine derivatives as novel neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylphenidate - Wikipedia [en.wikipedia.org]

- 11. The impact of methylphenidate and its enantiomers on dopamine synthesis and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of the enantiomers of threo-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medkoo.com [medkoo.com]

- 16. researchgate.net [researchgate.net]

- 17. Portico [access.portico.org]

- 18. Avacopan: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 19. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study | PLOS One [journals.plos.org]

- 20. Evaluating Avacopan in the Treatment of ANCA-Associated Vasculitis: Design, Development and Positioning of Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Imperative: A Guide to Chirality in Piperidine-Based Drug Discovery

By: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous approved pharmaceuticals.[1][2] However, the therapeutic success of these molecules is not solely dictated by their chemical formula, but is profoundly influenced by the precise three-dimensional arrangement of their atoms. This in-depth guide navigates the critical role of stereochemistry in the design, development, and function of piperidine derivatives. We will explore the conformational intricacies of the piperidine ring, dissect the causal relationships between stereoisomerism and biological activity, and provide actionable insights into stereoselective synthesis and chiral analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stereochemistry to unlock the full therapeutic potential of piperidine-based compounds.

The Conformational Landscape of the Piperidine Ring: More Than a Simple Hexagon

The six-membered piperidine ring is not a flat, static entity. To minimize angular and torsional strain, it predominantly adopts a chair conformation, analogous to cyclohexane.[3] This conformational preference gives rise to two distinct substituent positions: axial and equatorial. The interplay between these positions, along with the phenomenon of ring and nitrogen inversion, dictates the molecule's overall shape and its ability to interact with biological targets.[3]

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers.[3] Larger A-values signify a stronger equatorial preference due to the mitigation of unfavorable 1,3-diaxial interactions. The introduction of substituents on the piperidine ring can significantly influence this conformational equilibrium, thereby altering the molecule's pharmacological profile.

The Profound Impact of Stereochemistry on Biological Activity

The precise spatial arrangement of functional groups in a piperidine derivative is paramount for its interaction with chiral biological macromolecules like proteins and enzymes. Enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles, a crucial consideration in drug development.[4][5] The introduction of chiral centers into the piperidine scaffold can lead to enhanced biological activity, improved selectivity, and favorable pharmacokinetic properties.[6][7]

A Tale of Two Enantiomers: Potency and Selectivity

A classic illustration of the importance of stereochemistry is found in the potent opioid analgesic, fentanyl, and its derivatives. The introduction of a methyl group at the 3-position of the piperidine ring creates two chiral centers, resulting in four possible stereoisomers.[8] The cis-(+) isomer of 3-methylfentanyl is significantly more potent than the trans isomer, and its enantiomer, the cis-(-) form, is substantially less active.[8][9] This dramatic difference in potency underscores the stringent stereochemical requirements of the µ-opioid receptor.

Similarly, in the realm of transporter inhibitors, the stereochemistry of 3,4-disubstituted piperidines dictates their selectivity. For certain analogues, the (-)-cis isomers exhibit selectivity for the dopamine and norepinephrine transporters (DAT/NET), while the (-)-trans and (+)-cis isomers show preference for the serotonin transporter (SERT) or SERT/NET.[10]

Case Study: Ohmefentanyl - A Symphony of Stereoisomers

The synthetic opioid ohmefentanyl, with its three chiral centers, can exist as eight distinct stereoisomers.[11] The analgesic potency of these isomers varies dramatically, with the most potent being thousands of times more active than morphine, while their corresponding enantiomers are significantly less potent.[11][12] This remarkable stereodifference highlights how subtle changes in the 3D orientation of substituents on the piperidine ring can profoundly impact receptor binding affinity and subsequent biological response.[11]

The following table summarizes the dramatic differences in analgesic potency among the stereoisomers of ohmefentanyl.

| Isomer Configuration | Analgesic Potency (ED50, mg/kg) | Relative Potency (vs. Morphine) |

| (3R,4S,2'R)-(-)-cis | 0.00465 | ~2990x |

| (3R,4S,2'S)-(+)-cis | 0.00106 | ~13100x |

| Corresponding Antipodes | Significantly less potent | - |

Data sourced from Yin, et al. (1995).[11]

The Art and Science of Stereoselective Synthesis

The therapeutic superiority of single-enantiomer drugs has driven the development of sophisticated methods for the asymmetric synthesis of piperidine derivatives. The goal is to produce a specific stereoisomer in high yield and enantiomeric excess, thereby avoiding the potential complications and reduced efficacy of racemic mixtures.[13][14]

Key Strategies for Asymmetric Synthesis

Several powerful strategies have emerged for the enantioselective synthesis of substituted piperidines:

-

Asymmetric Hydrogenation: The reduction of substituted pyridines or their derivatives using chiral catalysts can provide access to enantiomerically enriched piperidines.[1][15]

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired chiral product.

-

Organocatalysis: The use of small, chiral organic molecules to catalyze enantioselective reactions, such as the Mannich reaction, has proven to be a powerful tool for the synthesis of piperidine alkaloids.[16][17]

-

Intramolecular Cyclization: The cyclization of acyclic precursors containing a nitrogen source and one or more reactive sites is a common strategy, with stereoselectivity often controlled by chiral catalysts or ligands.[2]

Below is a diagram illustrating a generalized workflow for the asymmetric synthesis and analysis of a chiral piperidine derivative.

Caption: A generalized workflow for asymmetric synthesis and chiral analysis.

Experimental Protocol: Asymmetric Hydrogenation of a Pyridinium Salt

This protocol provides a representative example of an iridium-catalyzed asymmetric hydrogenation for the synthesis of a chiral piperidine.[14]

Materials:

-

[Ir(cod)Cl]₂

-

(R)-MeO-BoQPhos (chiral ligand)

-

N-benzyl-2-phenylpyridinium bromide (substrate)

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI) or Tetrabutylammonium iodide (TBAI)

-

Anhydrous, degassed Tetrahydrofuran (THF)

-

Anhydrous Methanol (MeOH)

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation: In an inert atmosphere glovebox, charge a reaction vial with [Ir(cod)Cl]₂ (1 mol%) and (R)-MeO-BoQPhos (2.2 mol%). Add anhydrous, degassed THF and stir at room temperature for 30 minutes.

-

Substrate Solution: In a separate vial, dissolve the N-benzyl-2-phenylpyridinium bromide (1.0 equiv), K₂CO₃ (2.0 equiv), and TBAI (0.2 equiv) in a mixture of THF and MeOH.

-

Reaction Setup: Transfer the substrate solution to the catalyst solution.

-

Hydrogenation: Place the sealed reaction vial into a high-pressure autoclave. Purge the autoclave with hydrogen gas (3-4 cycles) and then pressurize to the desired pressure (e.g., 50 bar).

-

Reaction: Stir the reaction at the desired temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).

-

Work-up and Purification: After depressurization, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to isolate the enantioenriched piperidine derivative.

Chiral Analysis: Separating and Characterizing Stereoisomers

The ability to accurately separate and characterize stereoisomers is critical for both process development and quality control in the pharmaceutical industry. Several analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Chiral HPLC is the workhorse for the analytical and preparative separation of enantiomers.[18][19] The technique relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the resolution of a broad range of chiral compounds, including piperidine derivatives.[18][20][21]

Experimental Protocol: Chiral HPLC Separation of 2-Piperidinemethanol

This protocol outlines a direct method for the chiral separation of 2-piperidinemethanol using a polysaccharide-based CSP.[18]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralpak IA or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (or Refractive Index detector if UV response is poor) |

| Column Temperature | 25 °C |

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of n-hexane, isopropanol, and diethylamine. Degas the mobile phase before use.

-

Sample Preparation: Dissolve the racemic 2-piperidinemethanol in a suitable solvent, such as methanol or the mobile phase, to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

-

Data Acquisition: Record the chromatogram and determine the retention times and peak areas for the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of piperidine derivatives, including the determination of their relative and absolute stereochemistry.[22][23] Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, providing insights into the conformational preferences and relative stereochemistry of substituents.[15][23] The use of chiral solvating agents or chiral derivatizing agents can also enable the differentiation of enantiomers by NMR.[24]

Conclusion: The Stereochemical Dimension in Piperidine Drug Design

The examples and methodologies presented in this guide underscore the critical importance of stereochemistry in the development of piperidine-based therapeutics. A thorough understanding of the conformational preferences of the piperidine ring and the impact of stereoisomerism on biological activity is essential for rational drug design. By embracing the principles of stereoselective synthesis and employing robust analytical techniques for chiral analysis, researchers can unlock the full potential of this privileged scaffold, leading to the development of safer, more effective, and more selective medicines. The stereochemical dimension is not merely an academic curiosity; it is a fundamental pillar of modern drug discovery.

References

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme, DOI: 10.1055/s-0043-1764218.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. (2025). Benchchem.

- effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. (2005). PubMed.

- Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. (n.d.). PubMed.

- One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Stereoselective synthesis of piperidine derivatives. (n.d.).

- Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. (2011).

- The Significance of Chirality in Drug Design and Development. (n.d.). PMC.

- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic

- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.).

- A Comparative Guide to the Conformational Analysis of Piperidine Deriv

- Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. (1998). PubMed.

- Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. (n.d.). University of Canberra Research Portal.

- Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). PMC.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).

- Ohmefentanyl and its stereoisomers. (n.d.).

- Arabinosylamine in Asymmetric Syntheses of Chiral Piperidine Alkaloids. (n.d.). Thieme.

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2024). Asian Pharma Press.

- Fentanyl-Type Antagonist of the μ-Opioid Receptor: Important Role of Axial Chirality in the Active Conformation. (2024).

- Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. (1998). UTMB Research Expert Profiles.

- (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2019).

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. (2025). Benchchem.

- Fentanyl drug profile. (2025). European Union.

- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu.

- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). RSC Publishing.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharma.researchfloor.org [pharma.researchfloor.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Fentanyl drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]

- 9. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ohmefentanyl and its stereoisomers | RTI [rti.org]

- 13. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 21. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]

- 22. researchgate.net [researchgate.net]

- 23. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 24. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Application of (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement allow for precise interactions with biological targets. The introduction of chirality into the piperidine scaffold exponentially increases its chemical space and biological specificity, making stereochemically pure piperidines highly sought-after building blocks in drug development.[3] The specific stereoisomer of a molecule can dictate its efficacy, selectivity, and safety profile.

This guide focuses on the chiral molecule (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol , a disubstituted piperidine featuring a hydroxyl group at the C3 position and a methyl group at the C5 position, with a benzyl group protecting the nitrogen. While literature on this exact compound is sparse, its structural motifs are present in a wide range of pharmacologically active agents.[4][5] The N-benzyl group is a common protecting group that can also contribute to biological activity, particularly in CNS-active compounds.[6][7] The 3-hydroxy-5-methyl substitution pattern offers a versatile platform for creating molecules with potential applications as enzyme inhibitors, receptor modulators, and other therapeutic agents.

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of potential stereoselective synthetic strategies, the rationale behind key experimental choices, and the prospective applications of this valuable chiral building block. The methodologies described are synthesized from authoritative literature on analogous structures, offering a robust framework for its practical realization.

PART 1: Stereoselective Synthetic Strategies